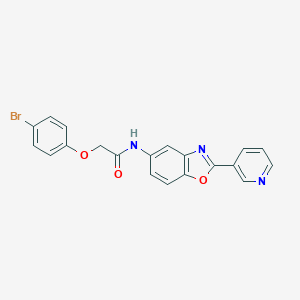
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a benzoxazole ring, a pyridine ring, and a bromophenyl group. BPA has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, several studies have suggested that 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide exerts its biological activities by targeting specific signaling pathways. For example, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to decrease the levels of inflammatory cytokines and inhibit the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is also stable under physiological conditions and can be easily synthesized in high purity and yield. However, there are also limitations to using 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in lab experiments. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has low water solubility, which can limit its bioavailability. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide. One direction is to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide and develop more potent and selective analogs. Furthermore, it is important to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in vivo to determine its efficacy and safety. Finally, it is important to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a diagnostic tool for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves the reaction of 2-aminopyridine, 4-bromophenol, and 5-chloro-2-hydroxybenzoic acid under specific reaction conditions. The reaction yields 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in high purity and yield. Several studies have been conducted to optimize the synthesis method and improve the yield of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to have antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Propiedades
Fórmula molecular |
C20H14BrN3O3 |
|---|---|
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25) |
Clave InChI |
MKCJVXXFUNIGBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)

![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)